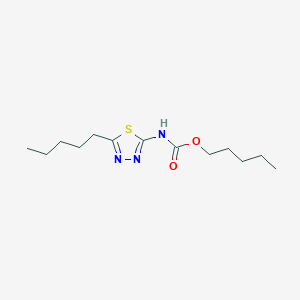
4-hydroxy-N'-(2-methylbenzylidene)benzohydrazide
概要
説明
4-hydroxy-N’-(2-methylbenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H14N2O2 It is a derivative of benzohydrazide, characterized by the presence of a hydroxy group and a methylbenzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-(2-methylbenzylidene)benzohydrazide typically involves the reaction of 4-hydroxybenzohydrazide with 2-methylbenzaldehyde. This reaction is often carried out in an ethanol solvent under reflux conditions. The reaction proceeds via the formation of a hydrazone linkage between the hydrazide and the aldehyde, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for 4-hydroxy-N’-(2-methylbenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-hydroxy-N’-(2-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-hydroxy-N’-(2-methylbenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-hydroxy-N’-(2-methylbenzylidene)benzohydrazide involves its interaction with various molecular targets. The hydroxy group and the hydrazone linkage play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. Specific pathways and targets may vary depending on the application and context of use.
類似化合物との比較
Similar Compounds
- 4-hydroxy-N’-(4-methylbenzylidene)benzohydrazide
- N’-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide
- 2-chloro-5-nitro-N’-(4-methylbenzylidene)benzohydrazide
Uniqueness
4-hydroxy-N’-(2-methylbenzylidene)benzohydrazide is unique due to the presence of both a hydroxy group and a methylbenzylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific structure allows for unique interactions and reactivity compared to other similar compounds .
特性
IUPAC Name |
4-hydroxy-N-[(E)-(2-methylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-4-2-3-5-13(11)10-16-17-15(19)12-6-8-14(18)9-7-12/h2-10,18H,1H3,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSHZRVHLCEMAH-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[(Z)-1-phenylpropylideneamino]benzamide](/img/structure/B3840914.png)




![(4Z)-4-[(2-hydroxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one](/img/structure/B3840967.png)


![1-[6-(3-Methylphenoxy)hexyl]imidazole](/img/structure/B3840980.png)
![N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3840982.png)

![(E)-1-[2-(benzyloxy)phenyl]-N-hydroxymethanimine](/img/structure/B3840990.png)
![2,4,6-trichloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]aniline](/img/structure/B3841010.png)

